1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Helicobacter pylori Urease Inhibition Anti-infective

1-(3-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941968-77-0) is a synthetic disubstituted urea derivative incorporating a 1-methylindole and a 3-methoxyphenethyl moiety. The compound belongs to the broader class of indolylurea derivatives, which have been investigated for inhibition of protein kinase C alpha (PKCα) and other therapeutic targets.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 941968-77-0
Cat. No. B2378027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
CAS941968-77-0
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC
InChIInChI=1S/C19H21N3O2/c1-22-13-17(16-8-3-4-9-18(16)22)21-19(23)20-11-10-14-6-5-7-15(12-14)24-2/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23)
InChIKeyWOYRMHUFRZPANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941968-77-0): Core Identity and Procurement Baseline


1-(3-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941968-77-0) is a synthetic disubstituted urea derivative incorporating a 1-methylindole and a 3-methoxyphenethyl moiety . The compound belongs to the broader class of indolylurea derivatives, which have been investigated for inhibition of protein kinase C alpha (PKCα) and other therapeutic targets [1]. Its molecular formula is C19H21N3O2 with a molecular weight of 323.4 g/mol, and it is typically supplied as a research-grade chemical with standard purity specifications . The meta-methoxy substitution pattern on the phenethyl ring distinguishes it from closely related positional isomers that carry the methoxy group at the ortho or para positions.

Indolylurea core applicable to PKCα pathway inhibition research
Meta-methoxy substitution supports positional SAR studies
Reported urease inhibition activity for anti-infective screening models

Why Closely Related Indolylurea Analogs Cannot Simply Replace 1-(3-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea


Although the indolylurea scaffold is shared across numerous research compounds, subtle modifications to the substitution pattern yield marked differences in target engagement, potency, and physicochemical behavior. The meta-methoxy orientation on the phenethyl ring of CAS 941968-77-0 is a key structural determinant; its para-methoxy isomer (CAS 899947-22-9) and ortho-methoxy isomer exhibit altered electron distribution and steric profiles that can shift binding affinity and selectivity . Furthermore, the presence of the N-methyl group on the indole ring differentiates this compound from N-unsubstituted analogs (e.g., CAS 899946-90-8), which may exhibit different hydrogen-bonding capacity and metabolic stability . Even within the same class, the PKCα-targeting indolylureas described by Djung et al. showed that minor structural changes led to >10-fold differences in inhibitory potency and pronounced shifts in selectivity over PKA [1]. Thus, treating this compound as a drop-in replacement for any other indolylurea without experimental confirmation risks compromising assay reproducibility and project conclusions.

Positional isomer Para or ortho methoxy isomers may shift binding affinity and selectivity profiles compared to the meta-substituted reference.
N-Methyl modification Des-methyl analogs may exhibit altered hydrogen bonding, metabolic stability, and target selectivity; class-level PKCα/PKA shifts are reported.
Scaffold variability Even minor indolylurea structural changes can produce pronounced potency differences; direct substitution without confirmatory profiling may compromise reproducibility.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea vs. Its Closest Analogs


Helicobacter pylori Urease Inhibition: Cell-Free vs. Intact-Cell Potency Comparison

In a standardized H. pylori urease inhibition assay, 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea exhibited an IC50 of 1.10–1.28 µM against the extracted enzyme (cell-free conditions) [1]. When tested in intact H. pylori ATCC 43504 cells, the IC50 rose to 11.3 µM, representing an approximately 10-fold rightward shift in potency [1]. This cell-free-to-intact-cell potency ratio is a quantifiable indicator of permeability or efflux susceptibility that can be compared across analogs. The data originate from a ChEMBL-deposited screening dataset (CHEMBL2425480) and should be interpreted as preliminary screening results pending confirmatory studies with an orthogonal reference standard.

H. pylori Urease IC50
Reported
Cell‑free 1.1–1.28 µM; Intact‑cell 11.3 µM (~10‑fold shift)
Supports permeability/efflux profiling in H. pylori models
Preliminary screening dataset; orthogonal confirmation advised
Helicobacter pylori Urease Inhibition Anti-infective

Positional Isomer Differentiation: Meta- vs. Para-Methoxy Substitution in Indolylurea Scaffolds

The target compound carries a 3-methoxyphenethyl group, whereas its closest commercially available positional isomer (CAS 899947-22-9) carries a 4-methoxyphenethyl group . Although no head-to-head biological comparison has been published, computational and physicochemical parameters already differentiate them: the meta-methoxy substitution alters the vector of the methoxy lone pair relative to the urea pharmacophore, affecting hydrogen-bond acceptor geometry. In the broader phenylurea-indole class, analogous meta-to-para shifts have been shown to alter ABCG2 inhibitory potency by >2-fold [1], indicating that the substitution position is not inert with respect to target binding.

Methoxy Position Effect
Class-level
Meta vs para substitution alters H‑bond acceptor geometry; class‑level ABCG2 IC50 shift ≥2‑fold
Positional isomer control needed for SAR campaigns
No direct head‑to‑head bioactivity comparison available
Structure-Activity Relationship Positional Isomerism Molecular Recognition

N-Methyl Indole vs. N-Unsubstituted Indole: Impact on Molecular Recognition and Metabolic Stability

The target compound features an N-methyl group on the indole ring, a modification absent in the N-unsubstituted analog 1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea (CAS 899946-90-8) . N-Methylation eliminates the indole NH hydrogen-bond donor, which can shift binding modes, reduce CYP-mediated metabolism at the indole, and alter physicochemical properties such as logD. In the indolylurea PKCα inhibitor series, N-alkylation was a critical parameter for achieving selectivity over PKA; compounds with N-substitution exhibited differential selectivity windows [1]. While direct paired data for these two specific compounds are lacking, the N-methyl modification represents a non-trivial structural difference that procurement decisions must account for.

N‑Methyl Impact
Class-level
N‑methyl eliminates indole NH donor; class‑level PKCα/PKA selectivity shift reported
N‑Methylation may alter target selectivity and metabolic stability
Direct paired data for these specific analogs are lacking
N-Methylation Metabolic Stability Hydrogen Bonding

Indolylurea Scaffold as a Privileged PKCα Inhibitor Template: Class-Level Context

The indolylurea chemotype has been validated as a PKCα inhibitor scaffold with the capacity for nanomolar potency and meaningful selectivity over the opposing kinase PKA [1]. In the foundational study by Djung et al. (2011), systematic SAR exploration of the indolylurea core identified compounds with PKCα IC50 values reaching the nanomolar range and PKA/PKCα selectivity ratios sufficient to avoid confounding cardiac calcium-handling effects [1]. Although the specific IC50 of 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea against PKCα has not been published, its structural features—N-methylindole and meta-methoxy substitution—fall within the SAR space shown to support PKCα engagement [1]. This class-level evidence positions the compound as a candidate for PKCα-focused research, provided that confirmatory kinase profiling is performed.

PKCα Class Fit
Class-level
Indolylurea chemotype validated for nanomolar PKCα inhibition with selectivity over PKA
Structural features consistent with PKCα‑targeted chemical space
Specific PKCα IC50 for this compound has not been reported
PKCα Inhibition Kinase Selectivity Cardiovascular Research

Recommended Application Scenarios for 1-(3-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea Based on Current Evidence


H. pylori Urease Inhibitor Screening and Probe Development

The compound's measurable inhibition of H. pylori urease in both cell-free (IC50 ~1.1–1.3 µM) and intact-cell (IC50 ~11.3 µM) assays makes it a suitable starting point for anti-H. pylori probe development, particularly in projects where permeability or efflux profiling is a key selection criterion [1]. Its intact-cell activity can serve as a benchmark for analog optimization aimed at improving cell penetration or reducing efflux susceptibility.

PKCα-Targeted Cardiovascular Drug Discovery

Given the established role of indolylureas as PKCα-selective inhibitors [2], this compound is appropriate for inclusion in kinase selectivity panels within cardiovascular research programs focused on calcium-handling modulation and heart failure. Its N-methylindole and meta-methoxy substitution place it within the SAR space validated for PKCα selectivity, though confirmatory IC50 determination against PKCα and PKA is essential prior to drawing mechanistic conclusions [2].

Structure-Activity Relationship (SAR) Studies on Indolylurea Positional Isomers

The compound's unique meta-methoxy substitution, combined with the N-methylindole moiety, provides a distinct SAR data point relative to the para-methoxy (CAS 899947-22-9), ortho-methoxy, and N-unsubstituted (CAS 899946-90-8) analogs . It is specifically recommended for analog-by-catalog SAR campaigns that aim to map the steric and electronic requirements of the phenethyl binding pocket across multiple target classes (PKCα, ABCG2, ACAT) [REFS-2, REFS-4].

Chemical Biology Tool Compound for Indolylurea Target Engagement Studies

As a structurally well-defined indolylurea with a synthetically accessible scaffold, this compound can serve as a core structure for developing affinity probes or fluorescent conjugates. The meta-methoxy group offers a potential derivatization handle that does not directly overlay with the para-substituted analogs, allowing orthogonal probe design .

Application
Selection Property
Validation Focus
H. pylori urease inhibitor screening & probe design
Cell‑free vs intact‑cell potency ratio
Permeability & efflux profiling in H. pylori models
PKCα‑targeted cardiovascular research
N‑methylindole / meta‑methoxy indolylurea scaffold
Confirmatory kinase selectivity panel (PKCα vs PKA)
Positional isomer SAR studies
Unique meta‑methoxy substitution pattern
Binding pocket steric/electronic mapping
Chemical biology target engagement studies
Derivatizable meta‑methoxy handle on indolylurea core
Orthogonal probe design & target confirmation
Quote Request

Request a Quote for 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.